Oxdralazine - 17259-75-5

Oxdralazine

Catalog Number: EVT-437915
CAS Number: 17259-75-5
Molecular Formula: C8H15N5O2
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dihydralazine

  • Compound Description: Dihydralazine is a direct-acting vasodilator that is used to treat hypertension. It works by relaxing the smooth muscle in the walls of blood vessels, which lowers blood pressure. Like oxdralazine, it is often used in combination with other antihypertensive agents, such as diuretics and beta-blockers. [, ]
  • Relevance: Dihydralazine is structurally related to oxdralazine and shares its mechanism of action as a direct vasodilator. Both are discussed in the context of treating essential hypertension and are frequently used in combination therapy with other antihypertensive medications. Several studies directly compare the efficacy and tolerability of oxdralazine and dihydralazine for blood pressure control. [, ] One study found that while both drugs effectively reduced blood pressure, patients transitioning from oxdralazine to dihydralazine experienced a higher incidence of side effects. []

Chlorthalidone

  • Compound Description: Chlorthalidone is a diuretic that is commonly used to treat hypertension. It belongs to the thiazide class of diuretics and works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, promoting water excretion and reducing blood volume. [, , ]
  • Relevance: Chlorthalidone is frequently studied in combination with oxdralazine for the treatment of hypertension. Studies suggest that combining oxdralazine with chlorthalidone and a beta-blocker like propranolol can effectively manage blood pressure and potentially enhance the antihypertensive effects of individual agents. [, , ] Researchers highlight that this combination therapy addresses different aspects of hypertension management, with chlorthalidone managing blood volume and oxdralazine acting as a vasodilator. [, , ]

Propranolol

  • Compound Description: Propranolol is a beta-blocker that is used to treat a variety of conditions, including hypertension, angina, and migraines. It works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, reducing heart rate and blood pressure. [, , ]
  • Relevance: Propranolol is often used in combination with oxdralazine and other antihypertensive agents like chlorthalidone. Research suggests that combining these drugs can result in synergistic antihypertensive effects. [, , ] Specifically, propranolol's ability to prevent the reflex increase in cardiac output often associated with vasodilators like oxdralazine is seen as beneficial in combination therapy. [] Studies have investigated the efficacy and tolerability of such triple-drug regimens, including oxdralazine, propranolol, and chlorthalidone, for managing hypertension. [, , ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is another thiazide diuretic, like chlorthalidone, used in hypertension management. It shares a similar mechanism of action, increasing urine output by inhibiting sodium and chloride reabsorption in the kidneys. []
  • Relevance: Hydrochlorothiazide is researched in combination with oxdralazine and propranolol as a potential antihypertensive therapy. [] The rationale behind this combination is similar to the use of chlorthalidone - to provide a multifaceted approach to blood pressure control by targeting both blood volume (with hydrochlorothiazide) and vascular tone (with oxdralazine). [] This combination strategy aims to maximize efficacy while mitigating side effects associated with individual drug use. []
Source and Classification

Oxdralazine is derived from hydrazine and is classified under the hydrazine derivatives category. It is primarily utilized for its antihypertensive properties, similar to hydralazine, but with distinct pharmacological profiles that may offer advantages in specific clinical scenarios.

Synthesis Analysis

The synthesis of oxdralazine involves several chemical reactions that transform precursor compounds into the final product. Although specific methods for synthesizing oxdralazine are less documented compared to hydralazine, the synthesis typically follows pathways involving hydrazone formation.

  1. Starting Materials: The synthesis often begins with phthalic anhydride or similar derivatives.
  2. Reagents: Common reagents include hydrazine hydrate and various catalysts to facilitate the reaction.
  3. Reaction Conditions:
    • Temperature: Reactions are usually conducted at elevated temperatures (e.g., 100-200°C).
    • Solvent: Organic solvents such as ethanol or methanol are often used to dissolve reactants.
  4. Yield and Purity: The final product is purified through recrystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

Oxdralazine has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: The molecular formula can be represented as C10H12N4OC_{10}H_{12}N_4O.
  • Structural Features:
    • Contains a hydrazine moiety (-NH-NH-) linked to a phthalazine ring system.
    • The presence of hydroxyl groups enhances solubility and reactivity.

Structural Data

  • Molecular Weight: Approximately 220.23 g/mol.
  • 3D Structure: Advanced techniques like X-ray crystallography or NMR spectroscopy can be used to elucidate the precise three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis

Oxdralazine undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Hydrolysis: Oxdralazine can hydrolyze under physiological conditions, leading to the formation of active metabolites.
  2. Oxidation-Reduction Reactions: These reactions can modify the compound's activity and stability, influencing its therapeutic effects.
  3. Conjugation Reactions: Oxdralazine may undergo conjugation with glucuronic acid or sulfate groups, affecting its pharmacokinetics.

Reaction Parameters

  • pH Sensitivity: The compound's stability may vary significantly with pH changes, necessitating careful formulation considerations.
  • Temperature Effects: Elevated temperatures can accelerate degradation processes.
Mechanism of Action

The mechanism of action of oxdralazine primarily involves vasodilation through the relaxation of vascular smooth muscle:

  1. Calcium Homeostasis: Oxdralazine inhibits calcium release from the sarcoplasmic reticulum in smooth muscle cells, reducing intracellular calcium levels.
  2. Inhibition of Myosin Phosphorylation: By preventing myosin phosphorylation, oxdralazine decreases vascular resistance and promotes vasodilation.
  3. Sympathetic Nervous System Interaction: The drug may also stimulate compensatory mechanisms in the body, such as increased heart rate due to baroreceptor activation.
Physical and Chemical Properties Analysis

Oxdralazine possesses several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in water and organic solvents, which facilitates oral and intravenous administration.
  • Stability: Sensitive to light and moisture; thus, it requires appropriate storage conditions to maintain efficacy.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating solid-state stability at room temperature.

Relevant Data

  • pKa Values: Important for understanding ionization at physiological pH levels; influences absorption and distribution.
  • LogP (Partition Coefficient): Indicates lipophilicity; values suggest moderate permeability across biological membranes.
Applications

Oxdralazine has several scientific applications primarily in pharmacology:

  1. Antihypertensive Therapy: Used for managing high blood pressure, particularly in patients who do not respond adequately to conventional treatments.
  2. Cardiovascular Research: Investigated for its potential benefits in various cardiovascular conditions due to its vasodilatory effects.
  3. Combination Therapies: Often studied in combination with other antihypertensive agents to enhance therapeutic outcomes while minimizing side effects.

Future Directions

Research continues into optimizing formulations and delivery methods for oxdralazine, aiming to improve patient compliance and therapeutic efficacy through novel drug delivery systems.

Introduction to Hydralazine: Pharmacological and Historical Context

Chemical Structure and Classification of Hydralazine

Hydralazine (1-hydrazinophthalazine) is a synthetic organic compound with the molecular formula C₈H₈N₄ and a molar mass of 160.18 g/mol. Its hydrochloride salt (C₈H₈N₄·HCl) is the predominant pharmaceutical form, featuring a white to off-white crystalline structure soluble in water (1:25) but insoluble in ether or chloroform [2] [8]. The molecule comprises a phthalazine ring substituted at position 1 with a hydrazine group (–NH–NH₂), conferring both vasoactive and nucleophilic properties. This hydrazinophthalazine classification places it among heterocyclic hydrazine derivatives rather than classical antihypertensive structural classes like beta-blockers or diuretics [8].

Table 1: Fundamental Physicochemical Properties of Hydralazine Hydrochloride

PropertyCharacteristic
Chemical Name1-Hydrazinophthalazine hydrochloride
CAS Registry Number86-54-4
Molecular FormulaC₈H₈N₄·HCl
pKa Values0.5, 7.1
Aqueous Solubility (25°C)1 in 25 parts water
UV Absorption Peaks1665, 790, 1582, 1000, 810, 1175 cm⁻¹
Stability ConsiderationsDegrades in glucose/fructose solutions; stable with mannitol/sorbitol excipients

The compound exhibits pH-dependent stability, optimally maintained between 3.5–4.2. Solutions undergo color changes upon storage or metal contact, though this does not necessarily indicate potency loss below 30°C. Its bioavailability (26–50%) varies significantly due to polymorphic acetylation metabolism and first-pass effects, with slow acetylators exhibiting higher systemic exposure [1] [8]. Hydralazine functions as a direct arteriolar vasodilator through intracellular calcium modulation. It inhibits inositol trisphosphate (IP3)-induced calcium release from sarcoplasmic reticulum stores and suppresses myosin light-chain phosphorylation in vascular smooth muscle cells. This dual action reduces actin-myosin cross-bridge formation, decreasing peripheral vascular resistance without significant venous effects [1] [2].

Historical Development and Initial Therapeutic Applications

Hydralazine emerged from unexpected antihypertensive activity observed during antimalarial research at Ciba Pharmaceuticals. Patented in 1949 (US Patent 2,484,029) as "C-5968," its development marked a departure from traditional neurogenic antihypertensives like ganglionic blockers [2] [5]. The first scientific reports of its blood pressure-lowering effects appeared in 1950, with FDA approval following in 1953 under the brand name Apresoline®—one of the earliest orally active antihypertensives [2] [9]. This represented a therapeutic revolution, offering ambulatory management for malignant hypertension previously requiring invasive surgical sympathectomy.

Initial clinical applications centered on severe hypertension, where hydralazine demonstrated rapid blood pressure reduction. However, monotherapy limitations quickly emerged: compensatory tachycardia, increased myocardial oxygen demand, and sodium retention necessitated co-administration with beta-blockers and diuretics. This "triple therapy" approach became foundational in 1950s–60s hypertension management before superior agents emerged [1] [2]. By the 1970s, hydralazine’s role shifted toward pregnancy-associated hypertension. Parenteral formulations gained prominence as first-line interventions for severe preeclampsia and eclampsia, offering predictable blood pressure control without sedative effects. This application persists in modern obstetrics, often combined with magnesium sulfate for seizure prophylaxis [1] [5].

Evolution of Clinical Indications: From Hypertension to Epigenetic Modulation

Hydralazine’s therapeutic indications have expanded beyond hypertension through strategic combination therapies and pharmacogenomic insights:

  • Heart Failure with Reduced Ejection Fraction (HFrEF): The African-American Heart Failure Trial (A-HeFT, 2004) demonstrated that fixed-dose hydralazine/isosorbide dinitrate (BiDil®) reduced mortality by 43% and hospitalization by 33% in self-identified Black patients with NYHA Class III-IV HFrEF. This led to 2005 FDA approval—the first race-based prescription drug—for adjunctive therapy alongside ACE inhibitors and beta-blockers. The combination mitigates nitrate tolerance via hydralazine’s antioxidant properties while providing complementary vasodilation [1] [7].

  • Pulmonary Hypertension: Hydralazine shows efficacy in secondary pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD) and left-to-right cardiac shunts. It reduces pulmonary vascular resistance by 30–40% in responsive patients, though effect consistency remains variable [8].

  • Epigenetic Modulation in Oncology: Beyond cardiovascular effects, hydralazine inhibits DNA methyltransferase (DNMT1), reactivating tumor-suppressor genes silenced by promoter hypermethylation. This epigenetic reprogramming has been investigated in myelodysplastic syndromes and solid tumors. When combined with the histone deacetylase inhibitor valproic acid, hydralazine demonstrates synergistic gene demethylation, positioning it as a novel chemosensitizing agent [2] [8].

Table 2: Evolution of Primary Clinical Indications for Hydralazine

Time PeriodDominant IndicationTherapeutic Context
1950–1960sSevere HypertensionMonotherapy or with reserpine/ganglionic blockers
1970s–1990sHypertensive Emergencies in PregnancyIntravenous administration for preeclampsia/eclampsia
2005–PresentHFrEF in African AmericansFixed-dose combination with isosorbide dinitrate (BiDil®)
2010s–PresentEpigenetic Cancer TherapyLow-dose DNMT1 inhibition combined with histone deacetylase inhibitors

The pharmacological evolution continues with investigations into autoimmune applications. Hydralazine’s capacity to suppress T-cell activation and cytokine production through interference with TCR signaling suggests potential in rheumatoid arthritis and lupus nephritis. These developments underscore its transition from a simple vasodilator to a multifaceted modulator of vascular, inflammatory, and epigenetic pathways [1] [8].

Properties

CAS Number

17259-75-5

Product Name

Oxdralazine

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C8H15N5O2

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)

InChI Key

POFDNYKJHWKGDU-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1NN)N(CCO)CCO

Synonyms

3-(bis(2-hydroxyethyl)amino)-6-hydrazinopyridazine
3-hydrazino-6-(N,N-bis(2-hydroxyethyl)amino)pyridazine dihydrochloride
DL 150 IT
hydrazinopyridazine
L 6150
L-6150
oxdralazine
oxdralazine dihydrochloride

Canonical SMILES

C1=CC(=NN=C1NN)N(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.